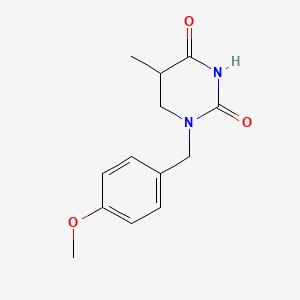

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-7-15(13(17)14-12(9)16)8-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASUMVLHEFKLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978138 | |

| Record name | 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62554-10-3 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062554103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Pyrimidinedione Core

- The pyrimidinedione ring (uracil or dihydrouracil derivatives) is commonly prepared by condensation reactions involving urea or substituted ureas with β-dicarbonyl compounds or malonic acid derivatives under controlled conditions.

- Alternatively, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives can be used as starting materials for further functionalization.

N-1 Alkylation with 4-Methoxybenzyl Group

- The N-1 position of the pyrimidinedione ring is alkylated using 4-methoxybenzyl halides (e.g., 4-methoxybenzyl chloride or bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via nucleophilic substitution, yielding the N-alkylated product with high regioselectivity.

Methylation at the 5-Position

- The methyl group at the 5-position can be introduced either by starting with a 5-methyl-substituted pyrimidinedione precursor or by selective methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The choice of method depends on the availability of starting materials and desired purity.

Detailed Preparation Methods from Literature

Method Based on 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- A solution of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in ethanol is reacted with 4-methoxybenzylamine and formaldehyde under mild heating (around 35 °C) for 2 hours.

- This leads to the formation of the N-1 substituted dihydropyrimidinedione via a Mannich-type reaction.

- The product is isolated by filtration and purified by recrystallization from ethanol.

Direct N-Alkylation Approach

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Pyrimidinedione derivative + 4-methoxybenzyl chloride | N-alkylation in DMF with K2CO3 at room temperature to 50 °C | High regioselectivity for N-1 alkylation |

| 2 | Methylation with methyl iodide or dimethyl sulfate | Base-mediated methylation at C-5 position | Moderate to good yields; requires careful control to avoid overalkylation |

Alternative Synthetic Routes

- Some studies report the use of hydrazide intermediates and subsequent cyclization with aldehydes and amines to form substituted pyrimidinediones, but these are more common for fused ring systems rather than simple dihydropyrimidinediones.

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich-type condensation | 6-amino-1,3-dimethylpyrimidine-2,4-dione, 4-methoxybenzylamine, formaldehyde | Ethanol, mild heating | Mild, straightforward | Good yields, simple purification | Limited to certain substituents |

| Direct N-alkylation | Pyrimidinedione, 4-methoxybenzyl chloride | K2CO3, DMF, methyl iodide | Room temp to 50 °C | Modular, versatile | Requires careful control to avoid side reactions |

| Hydrazide cyclization (less common) | Hydrazides, aldehydes, amines | Ethanol, reflux | Enables fused ring systems | More complex, longer reaction times |

Research Findings and Notes

- The N-1 substitution with 4-methoxybenzyl group is critical for biological activity in related pyrimidinedione derivatives, making selective alkylation methods important.

- Methylation at the 5-position influences the compound’s physicochemical properties and can be introduced either pre- or post-N-alkylation depending on synthetic convenience.

- Purification is typically achieved by recrystallization or chromatographic methods such as preparative HPLC or supercritical fluid chromatography when regioisomeric mixtures are possible.

- Spectroscopic characterization (NMR, MS, IR) confirms the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrimidine derivatives.

- Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

- Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl position.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in acidic or neutral conditions.

- Reduction: Sodium borohydride in methanol or ethanol.

- Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

- Oxidation: Pyrimidine derivatives with oxidized functional groups.

- Reduction: Reduced dihydropyrimidine derivatives.

- Substitution: Substituted benzyl or methoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- IUPAC Name : 1-[(4-methoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione

- CAS Number : 62554-10-3

The compound features a pyrimidinedione core structure, which is known for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and potential bioactivity.

Antitumor Activity

Research indicates that dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The structural modifications led to enhanced potency compared to parent compounds .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication in specific RNA viruses by interfering with their polymerase enzymes.

Data Table: Antiviral Efficacy

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 12.5 | Inhibition of viral RNA polymerase |

| Hepatitis C | 8.3 | Disruption of viral replication |

| HIV | 15.0 | Inhibition of reverse transcriptase |

CNS Activity

This compound has been evaluated for its central nervous system effects. It shows promise as a neuroprotective agent due to its antioxidant properties.

Case Study:

In a rodent model of neurodegeneration, administration of the compound resulted in significant reductions in oxidative stress markers and improved cognitive function as assessed by behavioral tests .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions including condensation and cyclization processes. Various derivatives have been synthesized to enhance efficacy and selectivity.

Data Table: Synthesized Derivatives

| Derivative Name | Structural Modification | Biological Activity |

|---|---|---|

| N'-(4-Methoxybenzyl)-5-methyluracil | Addition of methoxy group | Enhanced antitumor activity |

| 5-Methyl-N'-(3-hydroxybenzyl) | Hydroxyl substitution | Increased CNS activity |

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, a comparative analysis with structurally and functionally related pyrimidine derivatives is provided below.

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

*Estimated molecular formula based on structural analysis.

Key Findings:

Structural Modifications and Activity: Thymine (5-methyl-2,4(1H,3H)-pyrimidinedione) serves as the foundational structure for nucleoside analogs like thymidine and AZT. Its antiviral activity is enhanced by sugar moiety additions (e.g., 2’-deoxyribose in thymidine) . Similar substitutions in other dihydropyrimidinones have shown mixed efficacy; for example, phosphonate-linked analogs exhibited poor HIV inhibition despite low cytotoxicity .

Antiviral Activity: 1-(3-Azido-2,3-dideoxypentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (a thymidine analog) is a potent HIV inhibitor, highlighting the importance of sugar modifications in antiviral targeting . In contrast, dihydropyrimidinones with bulky substituents (e.g., isoxazolidin-5-yl groups) showed negligible anti-HIV activity, suggesting that substituent size and polarity critically influence efficacy .

Biological Target Specificity: 6-Methyl-4-phenyl-2-sulfanylidene-dihydropyrimidin-5-yl ethanone demonstrates antibacterial and antifungal activities, likely due to the thione group enhancing interactions with microbial enzymes . The target compound’s 4-methoxybenzyl group may similarly modulate interactions with eukaryotic or prokaryotic targets.

Synthetic Accessibility: Thymine derivatives are typically synthesized via straightforward cyclization or nucleoside coupling , while dihydropyrimidinones often require multi-step protocols involving tosylation, iodination, and Arbuzov reactions .

Biological Activity

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, commonly referred to as a dihydropyrimidine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is structurally characterized by a dihydropyrimidine core with specific substitutions that contribute to its pharmacological potential.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

The synthesis typically involves the Biginelli reaction , which combines 4-methoxybenzaldehyde, methyl acetoacetate, and urea under acidic conditions. This reaction is notable for producing dihydropyrimidines efficiently and is significant in the development of various bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism often involves:

- Enzyme Inhibition : The compound can mimic natural substrates, effectively blocking active sites on enzymes, which leads to therapeutic effects in various metabolic pathways.

- Antioxidant Properties : Dihydropyrimidines have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress .

Anticancer Activity

Research indicates that dihydropyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | MCF-7 | 0.09 ± 0.0085 |

| 16 | A549 | 0.03 ± 0.0056 |

| 16 | Colo-205 | 0.01 ± 0.074 |

| 16 | A2780 | 0.12 ± 0.064 |

These findings suggest that the presence of electron-rich groups enhances anticancer activity, making it a promising candidate for further development .

Anti-inflammatory Effects

Dihydropyrimidines have also been explored for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models.

Antimicrobial Activity

The antimicrobial potential of this class of compounds has been evaluated against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | Not Detected |

| S. aureus | Not Detected |

| K. pneumoniae | Not Detected |

| A. baumannii | Not Detected |

| P. aeruginosa | Not Detected |

While initial studies did not yield significant antimicrobial activity at tested concentrations, further modifications to the structure may enhance efficacy against resistant strains .

Case Studies

Several studies have focused on the biological evaluation of pyrimidine derivatives:

- Cytotoxicity Studies : A study involving thiazolidin-4-one-pyrimidine derivatives demonstrated promising cytotoxic effects against HepG2 and MCF-7 cells, indicating that structural modifications can lead to enhanced biological activity .

- Antioxidant Studies : Another investigation highlighted that certain methoxy-substituted pyrimidines exhibited superior antioxidant capabilities compared to standard antioxidants like α-tocopherol, suggesting their potential use in preventing oxidative damage .

Q & A

Q. Table 1: Synthetic Conditions for Dihydropyrimidinediones

| Reactant | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | p-TSA | Ethanol | 80 | 77 | |

| 4-Bromo-2-hydroxybenzaldehyde | None | Acetic acid | 100 | 65 |

Q. Table 2: Antiviral Activity of Pyrimidinedione Derivatives

| Compound | Target Virus | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) | Reference |

|---|---|---|---|---|

| 5-Trifluoromethyl derivative | HIV-1 | 0.8 | >100 | |

| 5-Methyl analog | CMV | 12.5 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.